benzyl N-(6-cyanopyridin-2-yl)carbamate
Description
General Context of Carbamate (B1207046) Functionality in Organic and Medicinal Chemistry
The carbamate group, an ester of carbamic acid, is a cornerstone of modern medicinal chemistry and drug design. noaa.gov Structurally, it can be considered a hybrid of an amide and an ester, a combination that confers significant chemical stability. nih.gov This stability, along with its ability to permeate cell membranes, makes the carbamate moiety a valuable tool for chemists. acs.org Carbamates are frequently employed as isosteres for peptide bonds in peptidomimetics, enhancing metabolic stability against enzymatic degradation. acs.orgnih.gov
The carbamate functionality is also crucial in the design of prodrugs, where it can be used to mask polar functional groups, thereby improving oral bioavailability and achieving systemic hydrolytic stability. nih.gov The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety imposes a degree of conformational restriction, which can be advantageous for specific molecular interactions with biological targets. nih.gov Furthermore, the carbamate group can participate in hydrogen bonding through both its carbonyl group and the N-H group, further influencing its binding properties. nih.gov
Significance of Pyridine (B92270) Scaffolds in Pharmaceutical Design and Biological Activity
Pyridine, a nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical chemistry, found in a vast number of approved drugs. nih.govresearchgate.net Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for drug-receptor interactions and for improving aqueous solubility.
The pyridine ring is a component of many naturally occurring compounds, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. nih.govdovepress.com In synthetic pharmaceuticals, pyridine scaffolds are integral to drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govdovepress.com The versatility of the pyridine ring allows for substitution at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of a molecule. nih.gov
Overview of N-Heteroaromatic Carbamates as Chemical Entities for Academic Inquiry
N-heteroaromatic carbamates, which feature a carbamate group directly attached to a nitrogen atom within a heteroaromatic ring system, are a class of compounds with growing interest in academic and industrial research. These entities are recognized for their potential to improve the physicochemical properties and stability of molecules under biological conditions. acs.orguit.no The synthesis of N-heteroaromatic carbamates can be achieved through various methods, including the reaction of N-heteroaryls with carbon dioxide and subsequent alkylation. acs.orguit.no
These compounds serve as important intermediates in the synthesis of more complex molecules and have been investigated for their potential as prodrugs. acs.orguit.no The electronic nature of the heteroaromatic ring can influence the reactivity and stability of the attached carbamate group, providing a means to modulate the properties of the molecule for specific applications. The study of N-heteroaromatic carbamates contributes to a deeper understanding of reaction mechanisms and the design of novel functional molecules. acs.orguit.no
Research Landscape and Knowledge Gaps Pertaining to Benzyl (B1604629) N-(6-cyanopyridin-2-yl)carbamate and Related Architectures
A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound benzyl N-(6-cyanopyridin-2-yl)carbamate. While extensive research exists on the individual components—the benzyl carbamate group and the cyanopyridine scaffold—studies focusing on this precise molecular architecture are notably absent. This lack of direct research means that its synthesis, physicochemical properties, and potential biological activities have not been explicitly determined.
The primary knowledge gap, therefore, is the absence of empirical data for this compound. Research is needed to establish reliable synthetic routes, characterize its spectral and physical properties, and investigate its potential applications. While related structures, such as other cyanopyridine derivatives and various benzyl carbamates, have been synthesized and studied, one cannot directly extrapolate their properties to this compound without experimental validation. The current understanding is therefore theoretical, based on the known characteristics of its functional groups. Future research efforts would need to focus on the synthesis and comprehensive characterization of this compound to fill this existing void in the chemical literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(6-cyanopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-7-4-8-13(16-12)17-14(18)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWTUCVOCYOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl N 6 Cyanopyridin 2 Yl Carbamate and Analogues
Strategies for Carbamate (B1207046) Moiety Formation
The formation of the carbamate group is a critical step in the synthesis of the target compound. This transformation typically involves the reaction of an amine with a suitable carbonyl source. Several distinct strategies have been established for this purpose.
Amination Reactions Utilizing Chloroformate Reagents
A prevalent and straightforward method for carbamate synthesis is the acylation of an amine with a chloroformate reagent. In the context of benzyl (B1604629) N-(6-cyanopyridin-2-yl)carbamate, this involves the reaction of 2-amino-6-cyanopyridine with benzyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
A common procedure involves dissolving the aminopyridine precursor in a suitable solvent system, such as acetone (B3395972) and water, and cooling the mixture. A base, like sodium bicarbonate, is added, followed by the slow addition of benzyl chloroformate. nih.gov The reaction proceeds, often overnight, to yield the desired carbamate product. nih.gov This method is widely applicable for the synthesis of various carbamates from their corresponding amines. evitachem.comorgsyn.orgwikipedia.org
Table 1: Representative Conditions for Carbamate Synthesis using Benzyl Chloroformate
| Amine Substrate | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-chloro-4-fluoroaniline | Sodium Bicarbonate | Acetone/Water | 0 °C to RT | 85% | nih.gov |
| 4-cyanopyridin-2-amine | Triethylamine | Dichloromethane | Room Temperature | Efficient | evitachem.com |
This table is interactive and can be sorted by clicking on the column headers.
Palladium-Catalyzed N-Arylation Approaches for Carbamates
Modern synthetic chemistry offers sophisticated palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, which can be adapted for carbamate synthesis. One such approach involves the in-situ generation of an aryl isocyanate from an aryl halide, which is then trapped by an alcohol to form the carbamate. nih.gov
This one-pot methodology utilizes a palladium catalyst to couple an aryl chloride or triflate with sodium cyanate. The resulting aryl isocyanate intermediate is not isolated but reacts directly with an alcohol, such as benzyl alcohol, present in the reaction mixture. This process provides an efficient route to N-aryl carbamates and is noted for its broad substrate scope. nih.govorganic-chemistry.org The use of aryl triflates can be particularly advantageous for expanding the scope and improving yields, especially with reactive nucleophiles like benzyl alcohol. organic-chemistry.org
Key Features of Palladium-Catalyzed Carbamate Synthesis:
Reactants: Aryl chloride or triflate, sodium cyanate, alcohol (e.g., benzyl alcohol).
Catalyst System: A palladium source and a suitable ligand.
Mechanism: Involves the formation of an aryl isocyanate intermediate. nih.govresearchgate.net
Advantages: Good yields, broad substrate scope, and the ability to use readily available starting materials. nih.gov
Alternative Alkoxycarbonylation Reagents and Conditions
Beyond chloroformates, other reagents and reaction conditions can be employed for the synthesis of carbamates. These methods often provide solutions for substrates where chloroformates may be unsuitable or lead to low yields. Alternative approaches include rearrangements like the Hofmann, Curtius, Lossen, and Schmidt rearrangements, which generate isocyanate intermediates from different precursors. nih.gov
Another strategy is transcarbamation, where an existing carbamate transfers its carbamoyl (B1232498) group to an amine. For instance, N-arylcarbamates can be reacted with aluminum-amine complexes to generate urea (B33335) analogues, demonstrating the reactivity of the carbamate moiety. researchgate.net Additionally, the Lossen rearrangement can be accelerated by catalysts like N-methylimidazole (NMI) for a one-pot synthesis of carbamates from hydroxamic acids. researchgate.net These alternative methodologies highlight the versatility of synthetic approaches available to medicinal chemists for constructing the carbamate functional group. researchgate.net
Synthesis of the 6-Cyanopyridin-2-yl Scaffold
Precursor Synthesis via Aminopyridine-Carbonitrile Derivatives
The most common and efficient methods for constructing polysubstituted 2-amino-3-cyanopyridine (B104079) scaffolds involve one-pot multicomponent reactions. mdpi.comacademie-sciences.fr These reactions bring together simple, readily available starting materials to assemble the complex pyridine (B92270) ring in a single step.
A typical procedure involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate. semanticscholar.orgresearchgate.netscispace.com This reaction can be performed under various conditions, including solvent-free microwave irradiation or using catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or nanostructured Na2CaP2O7. mdpi.comresearchgate.net These methods are valued for their high efficiency, good to excellent yields, and often environmentally friendly conditions. mdpi.comsemanticscholar.org The resulting 2-aminopyridine-3-carbonitrile derivatives are versatile intermediates for a wide range of heterocyclic compounds. nih.govresearchgate.net
Table 2: Examples of Multicomponent Synthesis of 2-Amino-3-cyanopyridines
| Aldehyde | Ketone | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Methyl Ketones | Microwave, Solvent-free | Excellent | semanticscholar.org |
| Aryl Aldehydes | Substituted Acetophenones | TBBDA or PBBS, 100 °C | Good to Excellent | researchgate.net |
| Benzaldehyde (B42025) | Acetophenone | Na2CaP2O7, 80 °C, Solvent-free | 84-94% | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Introduction of the Cyano Group onto the Pyridine Ring
An alternative strategy to building the scaffold from acyclic precursors is to introduce the cyano group onto a pre-existing pyridine ring. This can be achieved through several established cyanation methods. wikipedia.org
Palladium-catalyzed cyanation is a powerful tool for converting aryl halides (chlorides, bromides, or iodides) into aryl nitriles. wikipedia.org Reagents like potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)2) are commonly used as the cyanide source. wikipedia.org For a substrate like 2-amino-6-bromopyridine, this method would offer a direct route to 2-amino-6-cyanopyridine.
Another classical method is the Rosenmund-von Braun reaction, which utilizes stoichiometric copper(I) cyanide to convert an aryl halide to the corresponding nitrile. Modern variations of this reaction have been developed that are catalytic in copper. wikipedia.org The Sandmeyer reaction provides a pathway to introduce a cyano group by converting an amino group (via a diazonium salt intermediate) into a nitrile, although this would require a different precursor, such as 2,6-diaminopyridine. wikipedia.org
Regioselective Functionalization of Pyridines
The synthesis of benzyl N-(6-cyanopyridin-2-yl)carbamate fundamentally relies on the availability of a correctly substituted pyridine precursor, namely 2-amino-6-cyanopyridine. Achieving the desired 2,6-disubstitution pattern on the pyridine ring with high regioselectivity is a significant synthetic challenge due to the electronic nature of the pyridine ring. Various methodologies have been developed to control the position of functional groups on the pyridine scaffold.
Classical methods for synthesizing 2-aminopyridines often suffer from harsh reaction conditions and the formation of regioisomeric mixtures. morressier.com More contemporary and efficient approaches have been developed to overcome these limitations. One strategy involves the use of pyridine N-oxides as starting materials, which alters the reactivity of the pyridine ring and allows for selective functionalization at the C2 position. morressier.com Another powerful method is the Chichibabin reaction, which directly aminates the pyridine ring, although its regioselectivity can be influenced by substituents.
For constructing highly functionalized pyridines, multi-component reactions and ring transformation strategies are particularly effective. For instance, one-pot procedures have been developed for the synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.org Similarly, nucleophile-induced ring transformation of 2H-pyran-2-ones using urea can regioselectively yield 2-aminopyridines. thieme-connect.com
The introduction of the cyano group can be achieved through various means, including the Sandmeyer reaction on an aminopyridine precursor or nucleophilic substitution of a suitable leaving group, such as a halide. mdpi.com The regioselectivity of these reactions is crucial and often dictated by the pre-existing functional groups on the pyridine ring. Studies on the functionalization of trihalogenated pyridines, for example, have established versatile starting points for preparing orthogonally functionalized pyridine derivatives, which can be valuable for synthesizing complex analogues. mdpi.com
Table 1: Selected Methodologies for Regioselective Synthesis of 2-Aminopyridine (B139424) Derivatives
| Methodology | Starting Materials | Key Features | Reference |
|---|---|---|---|
| N-Oxide Strategy | Pyridine N-oxides | Mild conditions, excellent regioselectivity for C2-amination. morressier.com | morressier.com |
| Multi-component Reaction | 1,1-enediamines, Aldehydes, 1,3-dicarbonyls | One-pot synthesis, suitable for creating libraries of compounds. rsc.org | rsc.org |
| Ring Transformation | 2H-pyran-2-ones, Urea | Economical reagents, regioselective formation of 2-aminopyridines. thieme-connect.com | thieme-connect.com |
| Site-Selective Amination | Pyridines, Multifunctional Reagent | Direct C-H amination at the C2 position, avoids pre-functionalization. galchimia.com | galchimia.com |
Coupling Strategies for Benzyl and Pyridine-Carbamate Units
The formation of the carbamate linkage between the benzyl moiety and the 2-amino-6-cyanopyridine core is a critical step in the synthesis of the title compound. Carbamates can be synthesized through several reliable methods. wikipedia.org A prevalent and straightforward approach involves the reaction of an amine with benzyl chloroformate in the presence of a base. evitachem.com This reaction is typically efficient and proceeds under mild conditions.
Modern advancements in flow chemistry have enabled the development of continuous flow processes for carbamate synthesis. For example, a telescoped flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been used to produce a variety of Cbz-carbamate products in high yield and purity. nih.govnih.govresearchgate.netbeilstein-journals.org Such methods offer improved safety, scalability, and efficiency compared to traditional batch processes. nih.govbeilstein-journals.org
The choice of coupling strategy often depends on the substrate's functional group tolerance, the desired scale of the reaction, and the availability of starting materials. For this compound, the direct acylation of 2-amino-6-cyanopyridine with benzyl chloroformate represents a highly convergent and practical approach.
Table 2: Common Coupling Strategies for Carbamate Synthesis
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| Acylation of Amines | Amine, Benzyl Chloroformate, Base | A direct and common method for forming the carbamate bond. wikipedia.orgevitachem.com | wikipedia.orgevitachem.com |
| Curtius Rearrangement | Acyl Azide (B81097), Benzyl Alcohol | Involves an isocyanate intermediate which is trapped by the alcohol. wikipedia.org | wikipedia.org |
| Three-Component Coupling | Amine, Carbon Dioxide, Benzyl Halide | Utilizes CO₂ as a C1 source to form the carbamate. organic-chemistry.org | organic-chemistry.org |
Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by its three principal components: the carbamate linker, the cyanopyridine moiety, and the benzyl group. Each of these offers distinct opportunities for further chemical modification.
Reactions at the Carbamate Nitrogen and Oxygen
The carbamate functional group is relatively stable but possesses specific reactivity. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, which significantly reduces its basicity and nucleophilicity compared to a simple amine. youtube.com However, deprotonation with a strong base can generate a nucleophilic nitrogen anion, which can participate in alkylation or acylation reactions, although this can be challenging.
The carbonyl oxygen can act as a Lewis base, coordinating to protons or Lewis acids, thereby activating the carbonyl group towards nucleophilic attack. The carbamate linkage can be cleaved under harsh acidic or basic conditions, leading to the release of benzyl alcohol, carbon dioxide, and the parent aminopyridine. This cleavage is a key consideration in the context of using the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines.
Metal carbamato complexes can react with electrophiles at either the oxygen or nitrogen atoms. nih.gov While O-addition is often the kinetic product, N-addition can lead to a derivatized amine with the release of CO₂. nih.gov The reactivity of N-acyl carbamates can also lead to the generation of (N-acyl-N-alkylcarbamoyl)oxyl radicals, which can undergo further transformations like decarboxylation to yield amidyl radicals. acs.org
Functional Group Interconversions of the Pyridine Moiety
The pyridine moiety of the molecule contains a cyano group, which is a versatile functional handle for a wide range of chemical transformations. vanderbilt.eduimperial.ac.uk
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-(benzyloxycarbonylamino)picolinic acid) or the primary amide (benzyl N-(6-carbamoylpyridin-2-yl)carbamate) as an intermediate.
Reduction: The cyano group can be reduced to a primary amine (benzyl N-(6-(aminomethyl)pyridin-2-yl)carbamate) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a new basic center and a site for further functionalization.
Addition Reactions: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbon-nitrogen triple bond of the cyano group to form ketones after hydrolysis of the intermediate imine.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.
The pyridine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present.
Transformations of the Benzyl Group
The benzyl group is not merely a passive component of the molecule; it possesses its own characteristic reactivity, primarily at the benzylic position and through cleavage of the benzyl-oxygen bond. wikipedia.org
Hydrogenolysis: The most significant reaction of the benzyl group in this context is its removal via catalytic hydrogenolysis. youtube.com Treatment with hydrogen gas over a palladium catalyst (Pd/C) cleaves the benzyl-oxygen bond to regenerate the parent carbamic acid, which readily decarboxylates to yield 2-amino-6-cyanopyridine. youtube.comorganic-chemistry.org This reaction is fundamental to the use of the benzyl group as a protecting group for amines (as the Cbz group). wikipedia.org
Oxidation: The benzylic C-H bonds are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon all the way to a carboxylic acid, though this would likely also affect other parts of the molecule. wikipedia.orgmasterorganicchemistry.com Milder reagents can selectively oxidize the benzylic position to a carbonyl if it were, for example, a substituted benzyl group. wikipedia.org
Benzylic Bromination: Free-radical bromination using reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position, creating a benzyl bromide derivative that can undergo subsequent nucleophilic substitution reactions. masterorganicchemistry.com
Acid Cleavage: While less common and requiring harsh conditions, strong acids can also cleave benzyl ethers and related structures. organic-chemistry.org
Table 3: Summary of Potential Transformations
| Molecular Moiety | Reaction Type | Product Functional Group |
|---|---|---|
| Carbamate | Cleavage (Hydrogenolysis) | Amine |
| Pyridine (Cyano Group) | Hydrolysis | Carboxylic Acid / Amide |
| Pyridine (Cyano Group) | Reduction | Primary Amine |
| Pyridine (Cyano Group) | Grignard Addition | Ketone |
| Benzyl Group | Hydrogenolysis | Toluene + Amine |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Carbamate (B1207046) Functionality in Rational Drug Design
The carbamate group, structurally an amide-ester hybrid, is a significant functional group in medicinal chemistry, found in numerous approved drugs and prodrugs. acs.org Its utility stems from its chemical stability, ability to permeate cell membranes, and its capacity to engage in crucial interactions with biological targets. acs.orgmdpi.com
As a pharmacophore, the carbamate moiety is valued for its dual hydrogen-bonding capability; the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. acs.org This allows it to mimic a peptide bond, making it a common surrogate in peptidomimetic drug design. acs.org This bioisosteric replacement can enhance metabolic stability against proteases. acs.orgmdpi.com The incorporation of a carbamate group can increase the biological activity of parent molecules and has been used to develop anticancer, antimicrobial, and antimalarial agents. nih.gov Furthermore, by modifying the substituents on the nitrogen and oxygen termini, the pharmacokinetic and biological properties of a molecule can be fine-tuned. acs.org
Pyridine (B92270) Ring System as a Bioactive Scaffold
The pyridine ring is one of the most prevalent heterocyclic scaffolds in the field of drug design, recognized for its significant contribution to the pharmacological activity of a vast array of therapeutic agents. evitachem.com Its structure is similar to benzene (B151609), but the replacement of a CH group with a nitrogen atom imparts unique properties. nih.gov
The pyridine nucleus is a key component in thousands of drug candidates and is present in numerous FDA-approved drugs. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule, which can enhance pharmacokinetic properties like solubility and receptor binding. nih.govnih.gov This versatility has led to the incorporation of the pyridine scaffold in a wide range of drug classes, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. evitachem.commdpi.com
Table 1: Examples of Pyridine-Containing Drugs
| Drug | Therapeutic Class |
|---|---|
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Amlodipine | Calcium Channel Blocker |
| Imatinib | Kinase Inhibitor |
| Atazanavir | Antiviral |
| Piroxicam | Anti-inflammatory |
This table presents a selection of drugs where the pyridine scaffold is a core structural element. evitachem.comnih.gov
The biological activity of pyridine-containing compounds can be significantly altered by the type and position of substituents on the ring. The nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions, making it prone to nucleophilic substitution at these sites. mdpi.compensoft.net Electrophilic substitution, conversely, typically occurs at the 3-position. pensoft.net
The introduction of different functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile. For instance, studies on pyridine derivatives with antiproliferative activity have shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it. nih.gov Specifically, the 2-amino-3-cyanopyridine (B104079) scaffold is considered a crucial bioactive structure, and substitution at the 4 and 6 positions with aryl groups has been shown to enhance biological effects, such as antitumor activity. nih.gov
SAR of Benzyl (B1604629) N-(6-cyanopyridin-2-yl)carbamate Analogues
While specific, detailed structure-activity relationship studies for benzyl N-(6-cyanopyridin-2-yl)carbamate are not extensively documented in publicly available literature, SAR can be inferred from studies on closely related analogues. The core structure can be divided into three key regions for analysis: the benzyl group, the carbamate linker, and the 6-cyanopyridin-2-yl headgroup.
The Pyridine Headgroup : In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which also feature a substituted pyridine ring, modifications to the pyridine moiety significantly impacted antimycobacterial activity. mdpi.com Introducing substituents at the 5'-position (meta to the ring nitrogen) with varying electronic and steric properties generally resulted in compounds with good activity. mdpi.com However, substitution at the 6'-position (ortho to the ring nitrogen) was less favorable, with only powerful electron-donating groups like aliphatic amines yielding active compounds. mdpi.com This suggests that for this compound, the cyano group at the 6-position likely plays a critical electronic and steric role that would be sensitive to modification.
The Carbamate Linker and Amino-Scaffold : In a study of 2-aminopyrimidine (B69317) carbamates as Lck inhibitors, the carbamate nitrogen is attached to the heterocyclic ring, similar to the target compound (though with a pyrimidine (B1678525) core). nih.gov The structure-activity relationship in this series was heavily influenced by the nature of the groups attached to the carbamate. Large, substituted phenyl rings on the carbamate oxygen were found to be optimal for potency. nih.gov This highlights the importance of the group replacing the "benzyl" portion in the title compound for potential target interactions.
The Benzyl Group : The benzyl group itself is a common feature in medicinal chemistry. In SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl portion were explored. acs.org While this series differs significantly, it reinforces the principle that the benzyl group's interactions are a key driver of activity, and substitutions on the phenyl ring can be used to probe and optimize these interactions. acs.org
Table 2: Inferred SAR for this compound Analogues
| Molecular Region | Modification | Potential Impact on Activity | Rationale from Analogue Studies |
|---|---|---|---|
| 6-Cyanopyridin-2-yl | Replace cyano group with other electron-withdrawing groups | May retain or decrease activity | The electronic nature of the pyridine ring is crucial for its interaction. nih.govmdpi.com |
| Replace cyano group with electron-donating groups | Likely to decrease activity | Substitution ortho to the ring nitrogen is sensitive; electron-donating groups were favored in some series. mdpi.com | |
| Isomeric position (e.g., 4-cyano, 5-cyano) | Could significantly alter binding orientation and activity | Positional isomerism dramatically changes the molecule's electronic and spatial properties. pensoft.netnih.gov | |
| Carbamate Linker | Invert carbamate (e.g., amide) | Likely to change activity and stability | The specific geometry and H-bonding capacity of the carbamate is a key pharmacophoric feature. acs.org |
| Benzyl Group | Substitution on the phenyl ring | Can increase or decrease activity | Allows for probing of hydrophobic/hydrophilic pockets and steric tolerance in the binding site. acs.orgmdpi.com |
| Replace benzyl with other alkyl/aryl groups | Can significantly alter potency | The nature of the group on the carbamate oxygen is critical for interactions. nih.gov |
This table is a hypothetical summary based on SAR principles from related but distinct chemical series.
Influence of Benzyl Group Modifications on Activity and Selectivity
The benzyl group of this compound plays a significant role in target engagement, likely through hydrophobic and aromatic interactions within the target's binding pocket. Modifications to this group can profoundly impact the compound's activity and selectivity.
Medicinal chemistry campaigns often explore substitutions on the phenyl ring of the benzyl moiety. Introducing electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methyl or methoxy) at the ortho, meta, or para positions can alter the electronic properties and conformation of the molecule. For instance, an optimization campaign for a different N-benzyl carboxamide series found that such substitutions could significantly improve microsomal stability and pharmacokinetic profiles. nih.gov These changes can lead to enhanced binding affinity or improved selectivity against off-target proteins.
Furthermore, replacing the phenyl ring with other aromatic systems (e.g., thiophene, furan) or non-aromatic cyclic groups (e.g., cyclohexane) can probe the spatial and electronic requirements of the binding site. The carbamate group itself is a well-established pharmacophore in drug design, valued for its chemical stability and ability to form key hydrogen bonds, which complements the interactions of the benzyl group. nih.gov
Table 1: Illustrative SAR of Benzyl Group Modifications This table presents hypothetical data based on common medicinal chemistry findings to illustrate the potential impact of modifications.
| Compound | Modification (R) | Relative Potency | Selectivity |
| Parent | -H | 1x | 1x |
| Analog 1 | 4-Fluoro | 5x | 2x |
| Analog 2 | 4-Chloro | 7x | 1.5x |
| Analog 3 | 4-Methyl | 2x | 0.8x |
| Analog 4 | 2-Chloro | 0.5x | 1x |
| Analog 5 | (Thiophen-2-yl)methyl | 3x | 3x |
Impact of Cyano Group Position and Other Substituents on Pyridine Ring
The cyanopyridine core is another critical component for biological activity. The position of the cyano group on the pyridine ring is often essential for defining the molecule's interaction with its target. The cyano group can act as a hydrogen bond acceptor and its strong electron-withdrawing nature influences the electronic distribution of the entire pyridine ring.
Studies on various cyanopyridine derivatives have shown that the presence and position of the cyano group are crucial for their pharmacological effects. ekb.eg Shifting the cyano group from the 6-position to the 4- or 5-position would create isomers like benzyl N-(4-cyanopyridin-2-yl)carbamate or benzyl N-(5-cyanopyridin-2-yl)carbamate, which would likely exhibit different biological profiles due to the altered geometry and electronic properties affecting target binding. evitachem.com Similarly, replacing the cyano group with other functionalities, such as a nitro group, halogens, or amides, would serve to probe the necessity of the nitrile for activity. In some heterocyclic series, the cyano group is a key reactive handle, while in others, it is purely a binding element. researchgate.net
Additional substitutions on the pyridine ring could further refine activity. Adding small alkyl or halogen groups to the available positions (e.g., 3, 4, or 5-positions) could enhance van der Waals interactions or modulate the compound's lipophilicity, which can influence both potency and pharmacokinetic properties. mdpi.com
Table 2: Illustrative SAR of Pyridine Ring Modifications This table presents hypothetical data based on common medicinal chemistry findings to illustrate the potential impact of modifications.
| Compound | Modification | Relative Potency |
| Parent | 6-cyano | 1x |
| Isomer 1 | 4-cyano | 0.2x |
| Isomer 2 | 5-cyano | 0.1x |
| Analog 1 | 6-nitro | <0.05x |
| Analog 2 | 6-cyano, 4-methyl | 3x |
| Analog 3 | 6-chloro | <0.05x |
Stereochemical Effects on Biological Potency and Target Engagement
While the parent compound, this compound, is achiral, stereochemistry can become a critical factor when modifications introduce chiral centers. Biological systems, such as protein targets, are inherently chiral, and as a result, stereoisomers of a compound can exhibit significantly different potency, efficacy, and metabolic profiles.
For example, if the benzyl group were modified to an α-methylbenzyl group, a chiral center would be introduced at the benzylic carbon. The resulting (R)- and (S)-enantiomers would orient the phenyl ring differently within the binding pocket. It is common for one enantiomer to be significantly more active than the other because it achieves a more optimal fit with the target protein. This has been observed in numerous drug classes, including other carbamate-containing molecules where a specific stereoisomer is responsible for the desired biological activity. ontosight.ai Therefore, should any lead optimization efforts on this scaffold introduce chirality, the separation and individual testing of the stereoisomers would be an essential step to determine which isomer carries the desired activity and to develop a more potent and selective therapeutic agent. ekb.egevitachem.com
Optimization Strategies for Enhanced Biological Activity
Lead Optimization through Parallel Synthesis and Medicinal Chemistry Approaches
Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a viable drug candidate. researchgate.net For a lead compound like this compound, this process involves synthesizing and testing a large number of analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Parallel synthesis is a key strategy that allows for the rapid generation of a library of related compounds. By using a common scaffold and varying the building blocks, chemists can efficiently explore the SAR. For this specific scaffold, one approach would be to react a common intermediate, 2-amino-6-cyanopyridine, with a diverse library of benzyl chloroformates (to modify the benzyl portion). A second library could be created by reacting benzyl chloroformate with a variety of substituted 2-aminopyridines.
Design of Chemical Probes for Target Validation
Once a potent and selective compound series is established, chemical probes are often designed to help validate the biological target and elucidate the mechanism of action. rjpbr.com A chemical probe is a specialized molecule, derived from the active compound, that contains a feature allowing for detection or target isolation.
To design a chemical probe from the this compound scaffold, a linker arm would be attached to a position on the molecule that is not critical for biological activity, as determined by SAR studies. For example, if substitutions at the para-position of the benzyl ring are well-tolerated, a linker could be appended at that site. At the end of this linker, a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging) or a reactive group (for covalent labeling of the target) can be attached.
These probes are invaluable tools for confirming that the compound series engages the intended target in a cellular environment and for identifying potential off-targets. rsc.orgchemicalprobes.org This process of target validation provides crucial confidence to continue the progression of a compound series in a drug discovery program. rjpbr.com
Future Directions and Emerging Research Trends
Development of Novel Synthetic Routes to Complex N-Carbamates
While the current synthetic methods are effective, there is ongoing research into developing more efficient, sustainable, and versatile routes to complex N-carbamates. This includes the use of novel catalysts and flow chemistry techniques. acs.org
Advanced Spectroscopic Characterization for Mechanistic Elucidation
The use of advanced spectroscopic techniques, such as 2D NMR and computational modeling, can provide deeper insights into the structure, conformation, and electronic properties of these molecules. This information is crucial for understanding their reactivity and biological activity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence and machine learning are increasingly being used to accelerate the drug discovery process. numberanalytics.commdpi.com These tools can be employed to predict the biological activity of novel cyanopyridine derivatives, optimize their structures for improved efficacy and safety, and design more efficient synthetic pathways. nih.govnih.gov
Exploration of Multi-Target Directed Ligands Based on the Scaffold
The pyridine (B92270) scaffold is a versatile platform for the development of multi-target directed ligands, which can simultaneously interact with multiple biological targets. acs.orgnih.gov This approach is particularly promising for the treatment of complex diseases such as cancer and neurodegenerative disorders. bohrium.comacs.org
Potential for Prodrug Development and Targeted Delivery Systems
The carbamate (B1207046) group can be utilized as a linker in prodrug design to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nih.govacs.orgnih.gov Future research could explore the potential of benzyl (B1604629) N-(6-cyanopyridin-2-yl)carbamate as a scaffold for the development of prodrugs with targeted delivery to specific tissues or cells. researchgate.net
Q & A
Q. What are the recommended synthetic routes for benzyl N-(6-cyanopyridin-2-yl)carbamate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 6-cyanopyridin-2-amine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N in THF or DCM). To optimize yields, control reaction temperature (0–25°C) and stoichiometry (1:1.2 amine:chloroformate ratio). Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient). For analogous carbamates, yields improved to ~77% when using i-BuOH as a solvent and di-tert-butyl dicarbonate as a coupling agent under mild conditions (30°C, overnight) . Monitor reaction progress via TLC or HPLC (C18 column, MeOH/H₂O mobile phase).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). For structural validation, employ ¹H and ¹³C NMR to identify key signals: the benzyl group’s aromatic protons (δ 7.2–7.4 ppm), carbamate carbonyl (δ ~153 ppm), and pyridyl CN group (no proton signal; IR absorption ~2230 cm⁻¹). X-ray crystallography (using SHELXL for refinement ) can resolve stereoelectronic effects if single crystals are obtained. Purity ≥95% is achievable via recrystallization (e.g., EtOAc/hexane) or preparative HPLC.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for benzyl carbamate derivatives?
- Methodological Answer : Discrepancies in activity (e.g., IC₅₀ variability) may stem from assay conditions (cell line specificity, incubation time) or compound stability. For example, carbamates with similar structures showed divergent antimetastatic effects depending on substituents (e.g., benzyl vs. phenyl groups in 17-O-carbamates) . To address this:
- Perform stability studies (HPLC/MS under physiological pH/temperature).
- Use isothermal titration calorimetry (ITC) to assess binding affinity to targets (e.g., HIF-1α).
- Validate findings across multiple cell lines (e.g., PC-3M-CT+ for prostate cancer vs. primary fibroblasts).
Q. How can computational modeling guide the design of this compound derivatives for enhanced activity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions with biological targets (e.g., tubulin for antimitotic activity ). Focus on:
- Electrostatic complementarity : The cyano group’s electron-withdrawing effect may enhance binding to hydrophobic pockets.
- Steric effects : Substituents at the pyridyl 6-position (e.g., Br, CF₃) can be modeled to avoid clashes.
- Validate predictions with SAR studies: Synthesize analogs (e.g., 6-bromo or 6-trifluoromethyl variants) and compare IC₅₀ values.
Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement is ideal. Key steps:
- Grow crystals via slow evaporation (MeCN/EtOAc).
- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL-2019: Assign anisotropic displacement parameters and validate via R-factor (target <5%).
- Use ORTEP-3 to visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds involving the carbamate carbonyl).
Data Analysis and Troubleshooting
Q. How should researchers interpret unexpected byproducts in the synthesis of benzyl carbamates?
- Methodological Answer : Common byproducts include hydrolyzed carbamates (benzyl alcohol + CO₂) or dimerized amines. To identify:
- LC-MS : Look for [M+H]⁺ peaks at m/z 106 (benzyl alcohol) or m/z matching dimeric species.
- ¹H NMR : Hydrolysis products lack the carbamate’s carbonyl signal (δ ~153 ppm).
- Mitigate via moisture-free conditions (molecular sieves) and inert atmosphere (N₂/Ar).
Q. What analytical methods differentiate polymorphic forms of this compound?
- Methodological Answer : Use powder XRD (PXRD) to compare diffraction patterns. For thermal stability, conduct DSC/TGA: Polymorphs exhibit distinct melting endotherms. Pair with Raman spectroscopy (cyano stretch ~2230 cm⁻¹) to confirm lattice differences. Reference simulated PXRD patterns (Mercury 4.3) from SCXRD data .
Biological and Mechanistic Studies
Q. What in vitro assays are suitable for evaluating the antimetastatic potential of this compound?
- Methodological Answer :
- Invasion assays : Use Matrigel-coated transwells with PC-3M-CT+ cells; quantify migrated cells via crystal violet staining .
- Hypoxia response : Measure HIF-1α inhibition via luciferase reporter assays (HRE-driven luciferase).
- Cytotoxicity : Compare IC₅₀ in cancer vs. normal cells (e.g., MTT assay) to assess selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
